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Cat. No.: B10772507 Get Quote

An In-depth Technical Guide on the Core Targets of Ddr-trk-1: The DDR and Trk Kinase

Families

Introduction
The term "Ddr-trk-1" refers to a synthetic chemical probe, a potent inhibitor that dually targets

two important families of receptor tyrosine kinases (RTKs): the Discoidin Domain Receptors

(DDRs) and the Tropomyosin Receptor Kinases (Trks).[1] This guide provides a comprehensive

technical overview of these two kinase families, which are the core biological targets of Ddr-
trk-1. Understanding the characteristics and properties of DDR and Trk kinases is crucial for

researchers, scientists, and drug development professionals working in oncology,

neuroscience, and fibrotic diseases.

Section 1: Discoidin Domain Receptors (DDRs)
Core Characteristics and Properties
The Discoidin Domain Receptor family consists of two members, DDR1 and DDR2.[1] They are

unique among RTKs as they are activated by binding to various types of collagen in the

extracellular matrix, rather than soluble growth factors.[1][2] This interaction triggers a delayed

but sustained kinase activation.[3]

Structure: DDRs are composed of an extracellular domain (ECD) containing a discoidin (DS)

domain responsible for collagen binding, a transmembrane domain, and an intracellular

domain with a juxtamembrane region and a tyrosine kinase domain.[2]
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Function: DDRs play significant roles in cell adhesion, migration, proliferation, differentiation,

and extracellular matrix remodeling.[1][4]

Pathological Relevance: Dysregulation of DDR signaling is implicated in numerous diseases,

including fibrosis, atherosclerosis, and various cancers such as lung, breast, and ovarian

cancer.[1][5] DDR1 overexpression, in particular, is often associated with poor prognosis in

several cancers.[1][4][6]

Quantitative Data: DDRs
Parameter DDR1 DDR2 Reference

Primary Ligands Collagens I-VI, VIII
Fibrillar Collagens

(e.g., I, III)
[3]

Binding Affinity (Kd)

for Imatinib
1.9 nM - [5]

Cellular Inhibition

(EC50) by Imatinib
21 nM - [5]

Inhibitor IC50

(Ponatinib)
9 nM 9 nM [5]

Expression
Primarily in epithelial

cells

Primarily in

mesenchymal cells
[7]

DDR Signaling Pathway
Upon binding to fibrillar collagen, DDRs dimerize and undergo slow, sustained

autophosphorylation on multiple tyrosine residues within the intracellular domain.[3] This

phosphorylation creates docking sites for various adaptor proteins and signaling molecules,

including Shc, SHP-2, and the p85 subunit of PI3K.[2][3] Activation of DDRs can trigger several

downstream pathways, such as the RAS/MAPK (ERK) and PI3K/Akt signaling cascades, which

in turn regulate cellular functions like proliferation, survival, and migration.[3][8]
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DDR1 Signaling Pathway

Experimental Protocols: Collagen-Coated Bead
Recruitment Assay
This assay visualizes the local recruitment and activation of DDR1 in response to collagen.[9]

[10]

1. Bead Coating: a. Wash latex beads with a suitable buffer (e.g., PBS). b. Incubate the beads

with acid-soluble collagen I overnight at 4°C to allow for coating. c. Block any remaining non-

specific binding sites on the beads with a blocking agent like BSA.

2. Cell Culture and Transfection: a. Seed cells (e.g., Cos-7) on coverslips in a 24-well plate. b.

Transfect the cells with a plasmid expressing tagged DDR1 (e.g., DDR1b-FLAG) using a

suitable transfection reagent.[9] c. Allow 24-48 hours for receptor expression.

3. Bead Incubation: a. Add the collagen-coated beads to the transfected cells. b. Incubate for

various time points (e.g., 10 to 240 minutes) at 37°C to allow for receptor recruitment and

activation.[9]

4. Immunofluorescence Staining: a. Fix the cells with paraformaldehyde. b. Permeabilize the

cells with a detergent (e.g., Triton X-100). c. Block non-specific antibody binding. d. Incubate

with a primary antibody against the DDR1 tag to label total receptor and a primary antibody

against phosphorylated DDR1 (e.g., pY-513) to label activated receptor.[9] e. Wash and
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incubate with fluorescently labeled secondary antibodies. f. Mount the coverslips on

microscope slides.

5. Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. b. Analyze the

co-localization of DDR1 and phosphorylated DDR1 with the collagen-coated beads.

Section 2: Tropomyosin Receptor Kinases (Trks)
Core Characteristics and Properties
The Trk family comprises three receptors: TrkA, TrkB, and TrkC, encoded by the NTRK1,

NTRK2, and NTRK3 genes, respectively.[11][12] They are critical for the development and

function of the nervous system.[11][12]

Structure: Trk receptors are single-pass transmembrane proteins with an extracellular ligand-

binding domain, a transmembrane region, and an intracellular tyrosine kinase domain.[12]

Ligands: The primary ligands for Trk receptors are neurotrophins, a family of growth factors.

The binding is specific: Nerve Growth Factor (NGF) binds to TrkA, Brain-Derived

Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) bind to TrkB, and Neurotrophin-3

(NT-3) binds to TrkC.[11][13]

Function: Trk signaling is essential for neuronal survival, differentiation, proliferation, axon

and dendrite growth, and synaptic plasticity.[11][14]

Pathological Relevance: Dysregulation of Trk signaling is involved in neurological disorders.

Furthermore, oncogenic fusions of NTRK genes with other genes lead to the expression of

chimeric Trk proteins that are constitutively active, driving a variety of cancers, including

lung, thyroid, and various sarcomas.[1]

Quantitative Data: Trks
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Parameter TrkA TrkB TrkC Reference

Primary

Ligand(s)
NGF BDNF, NT-4/5 NT-3 [13]

Ligand Binding

Affinity (Kd)

High (pM to low

nM range)

High (pM to low

nM range)

High (pM to low

nM range)
[11][15]

Expression

Nociceptive

sensory neurons,

cholinergic basal

forebrain

neurons

Neurons in CNS

(hippocampus,

cortex), visceral

sensory neurons

Proprioceptive

sensory neurons
[12][16]

Trk Signaling Pathway
Neurotrophin binding induces the dimerization of Trk receptors, leading to their

autophosphorylation and the activation of the intracellular kinase domain.[11] Activated Trk

receptors recruit and phosphorylate various intracellular signaling molecules, initiating three

major downstream pathways:

Ras/MAPK Pathway: Primarily involved in neuronal differentiation and growth.

PI3K/Akt Pathway: Crucial for promoting cell survival and inhibiting apoptosis.

PLCγ Pathway: Leads to the generation of diacylglycerol (DAG) and inositol trisphosphate

(IP3), which modulate protein kinase C (PKC) activity and intracellular calcium levels,

respectively.[11]

These pathways collectively regulate the diverse cellular responses mediated by

neurotrophins.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://aacrjournals.org/clincancerres/article/15/19/5962/74249/On-Trk-The-TrkB-Signal-Transduction-Pathway-Is-an
https://en.wikipedia.org/wiki/Trk_receptor
https://www.jneurosci.org/content/17/14/5281
https://pmc.ncbi.nlm.nih.gov/articles/PMC6859819/
https://pmc.ncbi.nlm.nih.gov/articles/mid/NIHMS112806/
https://en.wikipedia.org/wiki/Trk_receptor
https://en.wikipedia.org/wiki/Trk_receptor
https://en.wikipedia.org/wiki/Trk_receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neurotrophin
(e.g., NGF, BDNF) Trk Receptor

 binds Trk Dimer
(Autophosphorylation)

 dimerizes

Shc/Grb2/SOS activates

PI3K

 activates

PLCγ
 activates

Ras Raf MEK ERK Neuronal Differentiation
& Growth

PIP3 converts

PIP2

Akt
 activates Cell Survival

(Anti-Apoptosis)

DAG

IP3

PKC

Ca²⁺ Release

Synaptic Plasticity

Click to download full resolution via product page

Trk Signaling Pathways

Experimental Protocols: Neurite Outgrowth Assay
This assay quantifies the ability of a compound or growth factor to promote or inhibit the

extension of neurites from cultured neurons.[17][18][19]

1. Cell Plating: a. Coat the wells of a multi-well plate (e.g., 96-well) with an appropriate

substrate to promote neuronal adhesion, such as Poly-L-Lysine followed by Laminin.[17] b.

Dissociate and plate a neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons at a

suitable density. c. Allow cells to attach for several hours or overnight.

2. Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., a Trk inhibitor

or a neurotrophin). b. Replace the culture medium with medium containing the test compounds.

Include appropriate positive (e.g., NGF) and negative (vehicle) controls. c. Incubate the cells for

a defined period (e.g., 24-72 hours) to allow for neurite outgrowth.[19]

3. Staining and Imaging: a. Fix the cells with paraformaldehyde. b. Permeabilize the cells. c.

Stain the neurons with an antibody against a neuronal marker, such as β-III tubulin, to visualize

the cell bodies and neurites.[17] A nuclear counterstain (e.g., DAPI) is also used. d. Acquire

images using a high-content imaging system.
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4. Quantification and Analysis: a. Use automated image analysis software to quantify various

parameters of neurite outgrowth. b. Key metrics include the number of neurites per cell, the

average neurite length, the total neurite length per well, and the number of branch points. c.

Plot dose-response curves to determine the efficacy of the test compounds.

Section 3: The Ddr-trk-1 Chemical Probe
Properties and Use
Ddr-trk-1 is a valuable research tool for investigating the roles of DDR and Trk kinases. It is a

selective, cell-permeable small molecule inhibitor with good potency both in vitro and in vivo.[1]

[20] Its dual specificity allows for the simultaneous inhibition of both kinase families. However,

when studying specific biological effects, it is recommended to use this probe in parallel with

more selective inhibitors for either DDRs (e.g., DDR1-IN-1) or Trks to dissect the individual

contributions of each kinase family.[1] A structurally similar but inactive compound, DDR-TRK-
1N, is available as a negative control.[1]

Quantitative Data: Ddr-trk-1 Inhibitory Activity

Target IC50 (in vitro)

Cellular
Potency
(NanoBRET™
IC50)

Binding
Affinity (Kd)

Reference

DDR1 9.4 nM 104 nM - [20]

DDR2 - 175 nM - [1]

TrkA - 448 nM - [1]

TrkB - 142 nM - [1]

Trk Family 18-100 nM - - [21]

Mechanism of Action of Ddr-trk-1
Ddr-trk-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within

the kinase domain of both DDR and Trk receptors. This binding prevents the phosphorylation of

the kinase and subsequent downstream signaling, thereby inhibiting the biological functions

regulated by these receptors.
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Dual Inhibitory Action of Ddr-trk-1

Conclusion
The Discoidin Domain Receptors and Tropomyosin Receptor Kinases are critical signaling

molecules involved in a wide array of physiological and pathological processes. Their

importance in diseases ranging from cancer to fibrosis and neurological disorders makes them

prime targets for therapeutic intervention. Chemical probes like Ddr-trk-1 are indispensable

tools for elucidating the complex biology of these kinases and for the initial stages of drug

discovery, enabling researchers to probe the functional consequences of their inhibition. A

thorough understanding of the core characteristics, signaling pathways, and experimental

methodologies related to DDR and Trk kinases is fundamental for advancing research and

developing novel therapies targeting these important receptor families.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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